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Compound of Interest

Compound Name:
4-Bromo-3-ethoxyaniline

hydrochloride

Cat. No.: B158802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 4-Bromo-3-
ethoxyaniline hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the

limited availability of direct spectral data for this specific salt, this document presents predicted

values based on the analysis of the closely related compound, 4-Bromo-3-methoxyaniline, and

general principles of spectroscopic analysis for aromatic amines. This approach offers valuable

insights for the characterization and quality control of 4-Bromo-3-ethoxyaniline
hydrochloride in a research and development setting.

Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 4-Bromo-3-ethoxyaniline hydrochloride.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.2-7.4 d 1H Ar-H

~6.4-6.6 s 1H Ar-H

~6.2-6.4 d 1H Ar-H

~5.3 br s 3H -NH₃⁺

~4.0-4.2 q 2H -O-CH₂-CH₃

~1.4-1.6 t 3H -O-CH₂-CH₃

Note: Predicted values are based on data for 4-Bromo-3-methoxyaniline and expected shifts

due to the ethoxy group and protonation of the amine. The broad singlet for the amine protons

is due to proton exchange and quadrupole broadening.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~155 Ar-C-O

~140 Ar-C-NH₃⁺

~133 Ar-C-Br

~125 Ar-CH

~110 Ar-CH

~105 Ar-CH

~65 -O-CH₂-CH₃

~15 -O-CH₂-CH₃

Note: The chemical shifts are estimated based on substituent effects on the benzene ring.

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3200-3400 Strong, Broad N-H stretch (amine salt)

~3000-3100 Medium Aromatic C-H stretch

~2850-2980 Medium Aliphatic C-H stretch

~1600-1620 Strong N-H bend (amine salt)

~1500-1550 Medium-Strong Aromatic C=C stretch

~1200-1250 Strong Aryl-O-C stretch (asymmetric)

~1000-1050 Strong Aryl-O-C stretch (symmetric)

~800-880 Strong C-H out-of-plane bend

~550-650 Medium C-Br stretch

Note: The presence of the hydrochloride salt will significantly broaden and shift the N-H

stretching and bending frequencies compared to the free amine.

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity (%) Assignment

215/217 High

[M]⁺ (molecular ion of the free

base, showing bromine isotope

pattern)

186/188 Medium [M - C₂H₅]⁺

107 Medium [M - Br - C₂H₄]⁺

36/38 Varies HCl

Note: Under typical EI-MS conditions, the hydrochloride salt will likely dissociate, and the

spectrum will represent the free base, 4-Bromo-3-ethoxyaniline. The characteristic 1:1 isotopic

pattern for bromine (⁷⁹Br/⁸¹Br) will be a key diagnostic feature for fragments containing

bromine.
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher)

equipped with a broadband probe.

Sample Preparation: Approximately 5-10 mg of 4-Bromo-3-ethoxyaniline hydrochloride is

dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Complete

dissolution should be ensured.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Solvent: DMSO-d₆.

Temperature: 298 K.

Number of Scans: 16-64 scans for good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Solvent: DMSO-d₆.

Temperature: 298 K.

Number of Scans: 1024 or more scans may be required due to the lower natural

abundance of ¹³C.
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Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer

Spectrum Two or similar).

Sample Preparation:

KBr Pellet Method: 1-2 mg of the solid sample is finely ground with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture

is then pressed into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal. Pressure is applied to ensure good contact between the sample and

the crystal.

Data Acquisition:

A background spectrum of the empty sample compartment (or clean ATR crystal) is

recorded.

The sample is placed in the beam path, and the sample spectrum is recorded.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a

quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction: The sample can be introduced via a direct insertion probe or, if

sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For direct

insertion, a small amount of the solid is placed in a capillary tube.

Ionization:

Method: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analysis:

Scan Range: m/z 35-500.

Ion Source Temperature: 200-250 °C.

Data Processing: The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragmentation patterns. The isotopic distribution for bromine-containing

fragments is a key identifier.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

a chemical compound like 4-Bromo-3-ethoxyaniline hydrochloride.
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Workflow for Spectroscopic Analysis
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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 4-Bromo-3-
ethoxyaniline Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158802#4-bromo-3-ethoxyaniline-hydrochloride-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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